2-fluoro-N,N-dimethylbenzamide
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Overview
Description
2-fluoro-N,N-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a fluorine atom at the second position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, 2-fluoro-N,N-dimethyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of carboxylic acids with amines at high temperatures
Chemical Reactions Analysis
Types of Reactions: 2-fluoro-N,N-dimethylbenzamide, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
2-fluoro-N,N-dimethylbenzamide, has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of benzamide, 2-fluoro-N,N-dimethyl-, involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Benzamide, N,N-dimethyl-: This compound lacks the fluorine atom at the second position.
Benzamide, 2-fluoro-N-methyl-: This compound has only one methyl group attached to the nitrogen atom.
Benzamide, 2-fluoro-N,N-diethyl-: This compound has ethyl groups instead of methyl groups attached to the nitrogen atom.
Uniqueness: 2-fluoro-N,N-dimethylbenzamide, is unique due to the presence of the fluorine atom at the second position and the two methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
2-fluoro-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAHTYEQSVVEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403598 |
Source
|
Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-34-7 |
Source
|
Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does BMS-776532, containing the 2-fluoro-N,N-dimethylbenzamide moiety, interact with the glucocorticoid receptor and what are the downstream effects?
A1: BMS-776532 acts as a selective glucocorticoid receptor modulator (SGRM) by binding to the glucocorticoid receptor (GR). [] While the exact binding interactions of the this compound moiety within the larger BMS-776532 molecule haven't been explicitly described, the research suggests that the overall structure of BMS-776532 likely interacts with an expanded ligand binding pocket on the GR, similar to arylpyrazole-bound GR structures. [] Upon binding, BMS-776532 demonstrates partial agonist activity, meaning it elicits a weaker response compared to full agonists like prednisolone. This partial agonism translates to a modified downstream effect profile. Specifically, BMS-776532 effectively suppresses the production of pro-inflammatory cytokines like TNFα, IL-6, and IL1β, similar to prednisolone, indicating its anti-inflammatory potential. [] This targeted modulation of GR activity by BMS-776532 highlights its potential as a therapeutic agent with a potentially improved safety profile compared to traditional glucocorticoids.
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